(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid is an organic compound that features an amino acid backbone with a phenyl group substituted with a prop-2-yn-1-yloxy group
Mechanism of Action
Target of Action
It is used as a research tool in various biochemical studies .
Mode of Action
It has been used in the study of metabotropic glutamate (mGlu) receptors . These receptors are associated with different brain diseases and undergo concerted structural rearrangements upon activation .
Biochemical Pathways
Its use in studying mglu receptors suggests it may influence pathways related to neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid typically involves the reaction of a phenol derivative with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. The reaction is carried out under reflux conditions at around 80°C . This method yields the desired product in good yields, typically ranging from 53% to 85% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Industry: Utilized in the development of chemical probes and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Used for chemical probe synthesis and contains a similar alkyne and phenyl structure.
(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Another compound with a similar structural motif used in various chemical applications.
Uniqueness
(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid is unique due to its amino acid backbone, which allows it to be incorporated into peptides and proteins, potentially modifying their properties and functions. This makes it a valuable tool in biochemical and medicinal research.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXMFBNJRFXRCX-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460186 |
Source
|
Record name | p-propargyloxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610794-20-2 |
Source
|
Record name | p-propargyloxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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